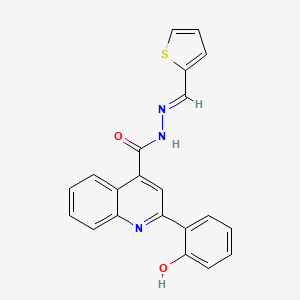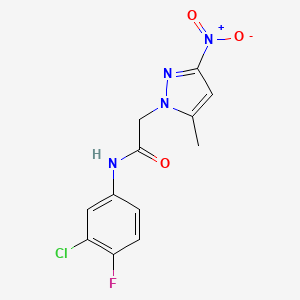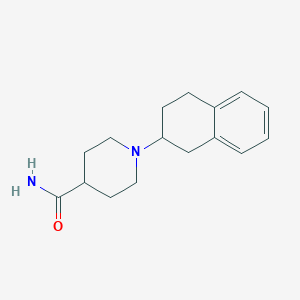
2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, also known as THQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. THQ belongs to the family of hydrazide derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide is not yet fully understood. However, studies have shown that 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide exerts its anti-inflammatory and antioxidant effects through the modulation of various signaling pathways and enzymes. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide also activates the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
In addition, 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been found to scavenge free radicals and protect cells from oxidative stress and damage. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide also regulates the expression of antioxidant enzymes such as SOD, CAT, and GPx.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in lab experiments is its low toxicity and high stability. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been found to have low cytotoxicity and does not affect the viability of normal cells. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide is also stable under various conditions and can be easily synthesized and purified.
One limitation of using 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in lab experiments is its poor solubility in water. This makes it difficult to administer 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in aqueous solutions and limits its bioavailability. Another limitation is the lack of in vivo studies on the efficacy and safety of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide.
Orientations Futures
There are several future directions for the research on 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide. One direction is to investigate the efficacy and safety of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in animal models of inflammatory diseases and oxidative stress-related disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide to determine the optimal dosage and administration route.
Furthermore, the development of novel formulations and delivery systems for 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide could improve its solubility and bioavailability. The use of nanotechnology-based approaches such as nanoparticles and liposomes could enhance the therapeutic efficacy of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide.
Conclusion:
In conclusion, 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide is a promising synthetic compound that has potential therapeutic applications in various scientific fields. 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide possesses anti-inflammatory and antioxidant properties and has been studied for its efficacy in the treatment of inflammatory diseases and oxidative stress-related disorders. Further research is needed to fully understand the mechanism of action of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide and to determine its efficacy and safety in vivo.
Méthodes De Synthèse
The synthesis of 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-hydroxyacetophenone, 2-thiophenecarboxaldehyde, and 4-hydroxyquinoline-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization and characterized using spectroscopic techniques.
Applications De Recherche Scientifique
2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been studied extensively for its potential therapeutic applications in various scientific fields. In the field of pharmacology, 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
In addition, 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been found to have antioxidant properties that protect cells from oxidative stress and damage. This makes 2-(2-hydroxyphenyl)-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide a promising candidate for the prevention and treatment of various diseases associated with oxidative stress such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(2-hydroxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-20-10-4-2-8-16(20)19-12-17(15-7-1-3-9-18(15)23-19)21(26)24-22-13-14-6-5-11-27-14/h1-13,25H,(H,24,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCCKSZICQMXQF-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)NN=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)N/N=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B6059594.png)
![N-{2-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B6059601.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059604.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6059614.png)
![3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6059619.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)
![methyl 2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6059628.png)
![6-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6059631.png)
![(3R*,4R*)-1-(cyclohexylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6059645.png)


![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)